molecular formula C9H10FNO3S B13481323 4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride CAS No. 21320-83-2

4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride

Cat. No.: B13481323
CAS No.: 21320-83-2
M. Wt: 231.25 g/mol
InChI Key: XIIZMLAAKWJLON-UHFFFAOYSA-N
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Description

4-(N-methylacetamido)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(N-methylacetamido)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride and methylamine .

Industrial Production Methods

In industrial settings, the production of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(N-methylacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride yields 4-(N-methylacetamido)benzene-1-sulfonyl fluoride .

Scientific Research Applications

4-(N-methylacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-methylacetamido)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The fluoride group provides distinct chemical properties compared to its chloride, bromide, and iodide counterparts, making it valuable in specific applications where other halides may not be suitable .

Properties

CAS No.

21320-83-2

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

4-[acetyl(methyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C9H10FNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3

InChI Key

XIIZMLAAKWJLON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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